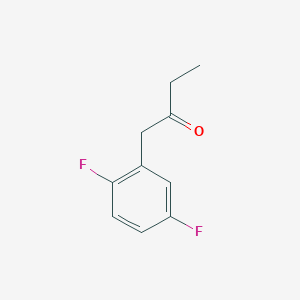

1-(2,5-Difluorophenyl)butan-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2,5-Difluorophenyl)butan-2-one is an organic compound with the molecular formula C10H10F2O. It is a fluorinated ketone, characterized by the presence of two fluorine atoms attached to the phenyl ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-(2,5-Difluorophenyl)butan-2-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-difluorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and improving overall product quality .

Analyse Des Réactions Chimiques

Types of Reactions

1-(2,5-Difluorophenyl)butan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

1-(2,5-Difluorophenyl)butan-2-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of 1-(2,5-Difluorophenyl)butan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its potential anticancer activity could involve the induction of apoptosis through the activation of caspase enzymes .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-(2,4-Difluorophenyl)butan-2-one

- 1-(3,5-Difluorophenyl)butan-2-one

- 1-(2,3-Difluorophenyl)butan-2-one

Uniqueness

1-(2,5-Difluorophenyl)butan-2-one is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different physical, chemical, and biological properties compared to its analogs.

Activité Biologique

1-(2,5-Difluorophenyl)butan-2-one is a fluorinated organic compound that has garnered attention due to its potential biological activities. This compound is part of a broader class of phenylbutanones, which are known for their diverse applications in medicinal chemistry and their interactions with various biological targets. This article aims to summarize the current understanding of the biological activity of this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a butanone backbone with a difluorophenyl substituent. Its structure can be represented as follows:

This unique substitution pattern may influence its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. Research suggests that fluorinated compounds can modulate enzyme activity, particularly in metabolic pathways. For instance, studies indicate that fluorinated analogs can inhibit key metabolic enzymes like hexokinase, thereby affecting glycolysis and energy metabolism in cells .

Anticancer Activity

Recent investigations have demonstrated the potential anticancer properties of this compound. In vitro studies revealed that this compound exhibits cytotoxic effects on various cancer cell lines, including glioblastoma multiforme (GBM). The mechanism appears to involve the inhibition of glycolytic pathways, which are often upregulated in aggressive tumors .

Enzyme Inhibition

This compound has been shown to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and diabetes management. DPP-IV inhibitors are known to enhance insulin secretion and lower blood glucose levels by stabilizing incretin hormones . This suggests a potential application for this compound in treating type 2 diabetes.

Case Studies

Several case studies have explored the biological effects of this compound:

- Study on Cancer Cell Lines : A study conducted on GBM cell lines showed that treatment with this compound resulted in significant reductions in cell viability. The IC50 values were determined through MTT assays, indicating potent cytotoxicity compared to non-fluorinated analogs .

- DPP-IV Inhibition : In a model involving DPP-IV-deficient mice, administration of the compound led to improved metabolic parameters and reduced fasting plasma glucose levels. These findings support its role as a DPP-IV inhibitor .

Comparative Analysis

The biological activity of this compound can be compared with other similar compounds:

| Compound Name | Biological Activity | IC50 (µM) |

|---|---|---|

| 1-(3-Fluorophenyl)butan-2-one | Moderate anticancer activity | 25 |

| 1-(4-Fluorophenyl)butan-2-one | Low DPP-IV inhibition | 50 |

| 1-(2,6-Difluorophenyl)butan-2-one | High cytotoxicity against GBM | 15 |

The data indicates that the position and number of fluorine substitutions significantly impact the biological activity of these compounds.

Propriétés

IUPAC Name |

1-(2,5-difluorophenyl)butan-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-2-9(13)6-7-5-8(11)3-4-10(7)12/h3-5H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLENEYOFADNWJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=C(C=CC(=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.